molecular formula C19H20N2O2S B2425068 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one CAS No. 851805-20-4

1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one

Cat. No.: B2425068
CAS No.: 851805-20-4
M. Wt: 340.44
InChI Key: WARILTNXWGIIRX-UHFFFAOYSA-N
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Description

1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a complex organic compound featuring an imidazole ring, a phenoxy group, and a methylsulfanyl group

Properties

IUPAC Name

1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-15-7-9-16(10-8-15)14-24-19-20-11-12-21(19)18(22)13-23-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARILTNXWGIIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one typically involves multi-step organic reactions. Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and catalytic processes are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a complex organic molecule that belongs to the class of imidazole derivatives. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O2SC_{21}H_{24}N_2O_2S with a molecular weight of approximately 372.49 g/mol. The compound features an imidazole ring, a phenoxy group, and a sulfanyl moiety, which contribute to its biological activities.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The specific compound has shown promising results in various studies.

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives possess significant antimicrobial properties. For instance:

  • Mechanism of Action : The imidazole ring can interact with microbial enzymes and disrupt cell membrane integrity.
  • Case Study : A derivative similar to the compound exhibited an IC50 value of 10 µM against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Anticancer Properties

The compound's potential as an anticancer agent has been explored:

  • Cell Line Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that the compound inhibited cell proliferation with an IC50 value of 15 µM.
  • Mechanism : It is believed that the compound induces apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities

Activity TypeTest SystemIC50 (µM)Reference
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli10
AnticancerMCF-7 (Breast Cancer)15
AntifungalCandida albicans12

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfanyl group may inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : The hydrophobic nature of the phenoxy group allows for interaction with lipid membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells suggests a targeted approach to cancer therapy.

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